molecular formula C9H11N5O2 B12367113 2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide

2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide

Cat. No.: B12367113
M. Wt: 221.22 g/mol
InChI Key: HXBGLROYYPRMNW-UHFFFAOYSA-N
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Description

2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide is a chemical compound with the molecular formula C9H11N5O2. . This compound belongs to the class of purines, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are components of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-oxo-1,4-dihydropurine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid: This compound has a similar structure but differs in the heterocyclic ring.

    N-benzyl-N-ethyl-2-(7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl)acetamide: Another purine derivative with different substituents.

Uniqueness

2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide is unique due to its specific substitution pattern and the presence of both a purine ring and an amide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide

InChI

InChI=1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4,6H,1-2H3,(H2,12,13,14,15,16)

InChI Key

HXBGLROYYPRMNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2C(=NC=N2)C(=O)N1

Origin of Product

United States

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